Purine

Vue d'ensemble

Description

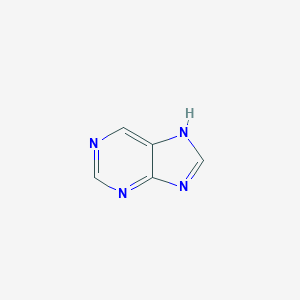

La purine est un composé organique aromatique hétérocyclique constitué d’un cycle pyrimidinique fusionné à un cycle imidazole. C’est une structure fondamentale en biochimie, formant l’épine dorsale de nombreuses biomolécules importantes. Les purines sont solubles dans l’eau et sont les hétérocycles azotés les plus répandus dans la nature . Elles jouent un rôle crucial dans la structure de l’ADN et de l’ARN, où elles forment les bases puriques adénine et guanine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La purine peut être synthétisée par diverses méthodes, notamment la voie de synthèse de novo et la voie de récupération. La synthèse de novo implique la formation de nucléotides puriques à partir de molécules simples comme le pyrophosphate de phosphoribosyle, la glycine, la glutamine et le dioxyde de carbone . Cette voie se produit dans le foie et implique une série de réactions enzymatiques qui construisent le cycle this compound sur une fraction ribose .

Méthodes de production industrielle : La production industrielle de this compound fait souvent appel à la chromatographie d’échange d’ions pour la séparation et la purification des bases puriques . Cette méthode est particulièrement adaptée à l’isolement de la this compound à partir de mélanges complexes en raison de sa capacité à séparer les composés en fonction de leurs propriétés de charge .

Analyse Des Réactions Chimiques

Chemical Modifications

Purines can undergo various chemical modifications that enhance their biological activity or alter their properties:

-

Alkylation : The introduction of alkyl groups can modify the pharmacological properties of purines.

-

Halogenation : This involves the substitution of hydrogen atoms with halogen atoms, which can affect the reactivity and stability of purines.

-

Amination : The addition of amino groups can lead to the formation of different purine derivatives with potential therapeutic applications.

Table 2: Common Chemical Modifications of Purines

| Modification Type | Example Reaction | Resulting Product |

|---|---|---|

| Alkylation | Alkyl halide + this compound | Alkylated this compound derivative |

| Halogenation | Halogen + this compound | Halogenated this compound derivative |

| Amination | Amine + this compound | Aminated this compound derivative |

Biological Relevance

Purines are not only structural components of nucleic acids but also serve as signaling molecules and energy carriers (e.g., ATP). Their metabolism is tightly regulated due to their involvement in critical cellular processes such as DNA repair and cell division.

This compound Metabolism and Disease

Alterations in this compound metabolism have been linked to various diseases, including cancer. For example, studies indicate that this compound metabolites can influence DNA repair mechanisms, contributing to therapy resistance in certain cancer types .

Recent Advances in this compound Research

Recent studies have focused on innovative synthetic methods for producing purines and their derivatives. Techniques involving new catalysts and reaction conditions have been explored to improve yields and selectivity in synthesizing bioactive purines .

Innovative Synthetic Routes

Recent advancements include:

-

The use of diaminomaleonitrile as a precursor for synthesizing various purines.

-

Employing urea derivatives and imidazole as starting materials for more efficient synthesis pathways.

These methods not only enhance the efficiency of this compound synthesis but also open avenues for creating novel compounds with potential therapeutic applications.

Applications De Recherche Scientifique

Biological Functions of Purine

Purines are vital for numerous cellular functions:

- Nucleic Acid Structure : Adenine and guanine are integral to the structure of DNA and RNA.

- Energy Metabolism : ATP (adenosine triphosphate) and GTP (guanosine triphosphate) are key energy carriers in cellular processes.

- Signal Transduction : cAMP (cyclic adenosine monophosphate) acts as a secondary messenger in various signaling pathways.

Medicinal Applications

This compound derivatives have been extensively studied for their therapeutic potential. Below are some notable applications:

Chemotherapeutics

Purines and their analogs have been developed as chemotherapeutic agents due to their ability to interfere with nucleic acid synthesis:

- Fludarabine : An analog used in treating chronic lymphocytic leukemia (CLL) by inhibiting DNA synthesis.

- Thiopurines : Such as azathioprine, used in autoimmune diseases and organ transplantation by suppressing immune responses .

Antiviral Agents

Certain this compound derivatives exhibit antiviral properties:

- Acyclovir : A guanine analog effective against herpes viruses by inhibiting viral DNA polymerase.

- Ganciclovir : Another guanine derivative used to treat cytomegalovirus infections .

Anticancer Agents

Purines play a role in cancer treatment through various mechanisms:

- Cyclin-dependent kinase (CDK) inhibitors : These this compound-based compounds promote apoptosis in cancer cells .

- Purinergic receptor modulators : Targeting adenosine receptors can influence tumor growth and metastasis .

Research Applications

Purines are utilized in various research fields, including:

Biochemical Probes

Purines serve as probes for studying biochemical pathways:

- Fluorescent adenosine derivatives help elucidate mechanisms of signal transduction and metabolism .

- 8-bromoguanosine is used to investigate nucleic acid biophysics.

Enzyme Inhibition Studies

Purines act as substrates or inhibitors for enzymes involved in this compound metabolism:

- Research on this compound nucleoside phosphorylase (PNP) has implications for drug development targeting metabolic disorders .

Synthesis and Derivatives

Recent advancements in synthetic methods have expanded the accessibility of this compound derivatives:

Uric Acid and Disease Management

Elevated levels of uric acid, a product of this compound metabolism, have been linked to various diseases:

- Gout : Characterized by high serum uric acid levels, leading to inflammation.

- Cardiovascular Diseases : Hyperuricemia is associated with increased risk factors for heart disease .

Dietary Purines

Research has shown that dietary intake of purines impacts health:

Mécanisme D'action

Les purines exercent leurs effets par divers mécanismes :

Cibles moléculaires : Les purines interagissent avec des récepteurs spécifiques, tels que les récepteurs adénosine, qui sont impliqués dans les voies de signalisation cellulaire.

Voies impliquées : Les purines jouent un rôle dans le métabolisme énergétique, la transduction du signal et la régulation des processus cellulaires.

Comparaison Avec Des Composés Similaires

La purine est unique en raison de sa structure à double cycle, qui la distingue des autres bases azotées comme la pyrimidine. Les composés similaires comprennent :

Adénine : Une base purique que l’on trouve dans l’ADN et l’ARN.

Guanine : Une autre base purique que l’on trouve dans l’ADN et l’ARN.

Xanthine : Un dérivé de la this compound impliqué dans la dégradation de l’adénine et de la guanine.

La structure unique de la this compound et sa réactivité polyvalente en font un composé vital dans divers domaines de la science et de l’industrie.

Activité Biologique

Purines are a class of organic compounds that play crucial roles in various biological processes, including energy metabolism, cellular signaling, and the synthesis of nucleic acids. This article explores the biological activity of purines, focusing on their mechanisms, physiological roles, and implications in health and disease.

Overview of Purine Structure and Function

Purines consist of a fused double-ring structure containing nitrogen atoms. The most notable purines include adenine and guanine, which are integral components of nucleotides (the building blocks of DNA and RNA). Additionally, purines such as adenosine triphosphate (ATP) serve as primary energy carriers in cells.

Key Functions of Purines:

- Energy Metabolism : ATP is essential for energy transfer within cells.

- Cell Signaling : Purines act as signaling molecules through purinergic receptors, influencing various physiological processes.

- Nucleotide Synthesis : Purines are precursors for DNA and RNA synthesis.

1. Purinergic Signaling

Purinergic signaling refers to the role of purines in cell communication. ATP and adenosine interact with specific receptors (e.g., P2X and P1 receptors), triggering intracellular signaling pathways that regulate numerous functions, including:

- Immune Response : Activation of immune cells through ATP signaling enhances inflammatory responses .

- Neuronal Function : Adenosine modulates neurotransmitter release and neuronal excitability, impacting conditions like epilepsy .

2. Antioxidant Properties

Purines exhibit antioxidant properties that help protect cells from oxidative stress. Uric acid, the end product of this compound metabolism in humans, acts as a potent antioxidant, scavenging free radicals and reducing oxidative damage .

3. Role in Cancer

Purines are implicated in cancer biology. Tumor cells often exhibit altered this compound metabolism to support rapid proliferation. For instance, the de novo synthesis pathway is upregulated in these cells to meet increased this compound demands . Additionally, this compound analogs are utilized as chemotherapeutic agents due to their ability to inhibit DNA synthesis in rapidly dividing cancer cells .

Case Study 1: Neuronal Differentiation

A study on rat PC6-3 cells demonstrated that this compound metabolism is critical during neuronal differentiation. The research highlighted an increase in this compound levels post-differentiation, suggesting that adequate this compound availability is vital for proper neuronal function .

Case Study 2: this compound Metabolism Disorders

Lesch-Nyhan syndrome is an inherited disorder caused by a deficiency in hypoxanthine-guanine phosphoribosyltransferase (HGprt), leading to abnormal this compound metabolism. Patients exhibit neurological symptoms and increased uric acid levels due to disrupted recycling pathways .

Research Findings

Recent studies have elucidated various aspects of this compound biology:

Propriétés

IUPAC Name |

7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCGOANMDULRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074470 | |

| Record name | Purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Purine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | Purine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-73-0 | |

| Record name | Purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °C | |

| Record name | Purine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.